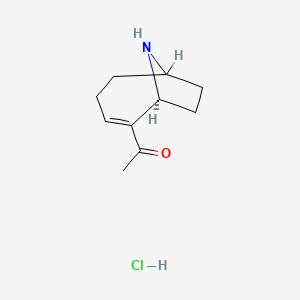

Anatoxin A hydrochloride

Descripción general

Descripción

Anatoxin-a, also known as Very Fast Death Factor (VFDF), is a secondary, bicyclic amine alkaloid and cyanotoxin with acute neurotoxicity . It was first discovered in the early 1960s in Canada, and was isolated in 1972 . The toxin is produced by multiple genera of cyanobacteria and has been reported globally . Symptoms of anatoxin-a toxicity include loss of coordination, muscular fasciculations, convulsions and death by respiratory paralysis .

Synthesis Analysis

Total syntheses of the potent neurotoxins, environmental hazards, and biochemical probes anatoxin-a and homoanatoxin have been achieved from a common intermediate using a combined two-directional synthesis–tandem reaction strategy . This includes key advances in oxidative desymmetrisation, tandem Michael–intramolecular Mannich cyclisations and a new method for deprotection of N -tosyl anatoxin-a .Molecular Structure Analysis

The core homotropane moiety of Anatoxin-a consists of an unsymmetrical bicyclic arrangement (the 9-azabicyclo [4.2.1]nonane) based on two and four-carbon bridges and incorporating a secondary amine . Molecules such as anatoxin-a combine the semi-rigid template associated with the bicyclic homotropane moiety with a conformationally mobile side chain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anatoxin-a include oxidative desymmetrisation, tandem Michael–intramolecular Mannich cyclisations .Physical And Chemical Properties Analysis

Anatoxin-a is a potent stereospecific nicotinic acetylcholine agonist produced by several toxigenic strains of cyanobacteria .Aplicaciones Científicas De Investigación

1. Phytotoxic Effects on Aquatic Plants

Anatoxin-a, a cyanobacterial neurotoxin, affects the aquatic macrophyte Ceratophyllum demersum, impacting its growth, photosynthetic pigments, and inducing oxidative stress at certain concentrations (Ha & Pflugmacher, 2013).

2. Water Treatment Processes

Research focuses on the removal of anatoxin-a from drinking water, analyzing various treatment processes like ozonation, advanced oxidation, and membrane filtration. This is vital for public health as anatoxin-a is prevalent in cyanobacterial blooms in freshwater sources (Vlad, Anderson, Peldszus, & Huck, 2014).

3. Stability under Abiotic Factors

Studies have explored the stability of anatoxin-a under different physicochemical conditions such as temperature, light intensity, pH, and UV irradiation, providing insights into its persistence and degradation in natural environments (Kaminski, Bober, Lechowski, & Białczyk, 2013).

4. Detection in Water

Development of biosensors for detecting anatoxin-a in water, using techniques like electrochemical detection of acetylcholinesterase activity, is crucial for monitoring water safety (Villatte, Schulze, Schmid, & Bachmann, 2002).

5. Nitrogen's Influence on Toxin Production

Research on the impact of nitrogen supply on the production of anatoxin-a by cyanobacteria has shown that nitrogen levels can significantly affect toxin concentrations, suggesting environmental nutrient levels influence cyanobacterial toxin synthesis (Gagnon & Pick, 2012).

6. Analytical Methods for Detection

Advancements in analytical techniques, like liquid chromatography coupled to mass spectrometry, are essential for the accurate detection and quantification of anatoxin-a in environmental samples (Dörr, Rodríguez, Molica, Henriksen, Krock, & Pinto, 2010).

7. Neurological Studies

Anatoxin-a's role as a potent nicotinic acetylcholine receptor agonist makes it a valuable tool for studying neurological receptors and processes, such as dopamine release in the brain (Campos, Durán, Vidal, Faro, & Alfonso, 2006).

8. Synthesis from Cocaine Hydrochloride

Efficient synthesis of enantiopure anatoxin-a from cocaine hydrochloride has been developed, contributing to the study of this toxin's chemical properties and potential pharmaceutical applications (Wegge, Schwarz, & Seitz, 2000).

9. Reproductive Toxicity in Mammals

Anatoxin-a's effects on the reproductive system, particularly its impact on testes and sperm counts in male mice, have been studied, revealing its potential as a reproductive toxin (Yavaşoğlu, Karaaslan, Uyanikgil, Sayim, Ateş, & Yavasoglu, 2008).

10. Environmental and Health Risk Assessments

The renaming of certain anatoxin-a analogs, like guanitoxin, emphasizes their distinct chemical structure and mechanism, aiding in the environmental and health risk assessments of cyanobacterial toxins (Fiore, de Lima, Carmichael, McKinnie, Chekan, & Moore, 2020).

Mecanismo De Acción

The (+) enantiomer of anatoxin-a binds with high affinity to nicotinic acetylcholine receptors of nerve cells, causing chronic overstimulation . This can lead to increases in heart rate and blood pressure, as well as fatigue and eventual paralysis of muscles, which can cause death when it occurs in respiratory muscles .

Safety and Hazards

Anatoxin-a is highly toxic and poses a threat to animals, including humans . It can cause death by respiratory paralysis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also fatal if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(1S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H/t8?,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLQFXDHYWQMQ-LQRGNCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CCCC2CC[C@@H]1N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982865 | |

| Record name | 1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64314-16-5 | |

| Record name | Ethanone, 1-(9-azabicyclo(4.2.1)non-2-en-2-yl)-, hydrochloride, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064314165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

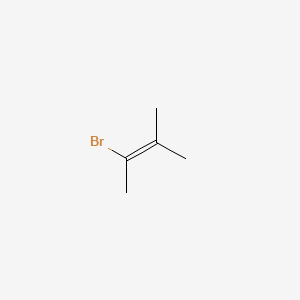

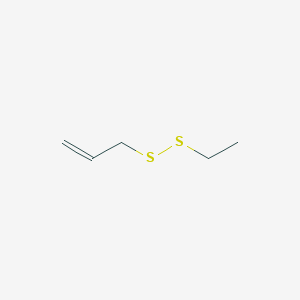

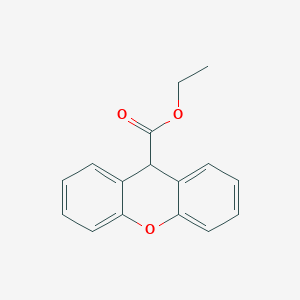

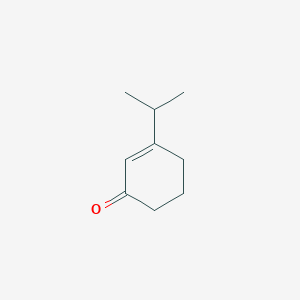

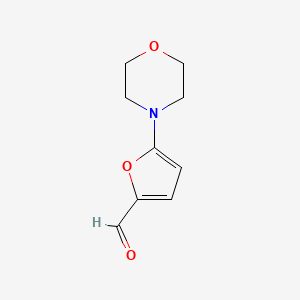

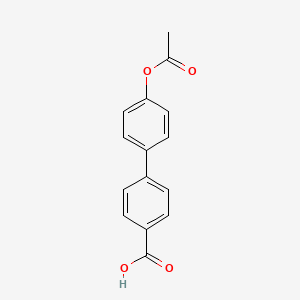

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)

![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)